molecular formula C6H4BrClO2S B119516 4-Bromobenzenesulfonyl chloride CAS No. 98-58-8

4-Bromobenzenesulfonyl chloride

Cat. No.: B119516
CAS No.: 98-58-8
M. Wt: 255.52 g/mol
InChI Key: KMMHZIBWCXYAAH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.

Safety and Hazards

4-Bromobenzenesulfonyl chloride is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

4-Bromobenzenesulfonyl chloride is a versatile organic intermediate that is primarily used in the synthesis of various bioactive compounds . It has been used in the synthesis of angiotensin II AT1/AT2 receptor antagonists and endothelin receptor antagonists . These receptors play crucial roles in cardiovascular function, and their antagonists are used in the treatment of hypertension and other cardiovascular diseases .

Mode of Action

As an organic intermediate, this compound does not interact directly with biological targets. Instead, it is used to synthesize other compounds that do. For example, it can be used to introduce a sulfonyl group into a molecule, which can then interact with its target .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the final compounds it is used to synthesize. For instance, angiotensin II AT1/AT2 receptor antagonists, which can be synthesized using this compound, inhibit the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compounds synthesized using this compound would depend on their specific chemical structures .

Result of Action

The molecular and cellular effects of this compound are primarily seen through the action of the compounds it is used to synthesize. For example, angiotensin II AT1/AT2 receptor antagonists synthesized using this compound can block the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of this compound and the compounds it is used to synthesize can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . Furthermore, the biological activity of the final compounds can be influenced by factors such as pH, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonyl chloride can be synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as chloroform or dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Bromobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059173
Record name Benzenesulfonyl chloride, 4-bromo-
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Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-58-8
Record name 4-Bromobenzenesulfonyl chloride
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Record name p-Bromobenzenesulfonyl chloride
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Record name 4-Bromobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name 4-bromobenzenesulphonyl chloride
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Record name P-BROMOBENZENESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Bromobenzenesulfonyl chloride has the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol []. Spectroscopic data, including IR, 1H-NMR, and 13C-NMR, have been reported for this compound and its derivatives [, , ].

A: this compound is commonly used for N-protection of amines, forming sulfonamides []. This reaction is often employed in the synthesis of biologically active compounds [, ].

A: Yes, research shows this compound can act as a coupling partner in palladium-catalyzed desulfitative arylation reactions []. This allows for the synthesis of (poly)halo-substituted bi(hetero)aryls, valuable building blocks in organic synthesis []. Importantly, the reaction proceeds without cleavage of the C-Br bond, allowing for further functionalization [].

A: Yes, this compound has been used in the synthesis of β-lactone antibiotics []. It facilitates β-lactone formation from L-threonine and L-allo-threonine derivatives, which are then further elaborated to access the desired antibiotic structures [].

A: Studies indicate a minor influence of the bromine substituent's position on the benzene ring on the reaction yield in palladium-catalyzed desulfitative arylations []. This highlights the versatility of this compound as a building block for diverse structures.

A: Research demonstrates the use of this compound for surface defect passivation in perovskite photovoltaics []. The molecule interacts with the perovskite film through the S=O group and the bare Pb2+ ions, improving crystal quality and enhancing device performance [].

A: this compound is moisture sensitive and reacts with nucleophilic solvents, liberating HCl []. It is recommended to store the reagent under an inert atmosphere to prevent degradation [].

A: Various analytical techniques are utilized, including FTIR, 1H-NMR, 13C-NMR, EI-MS, HR-EI-MS, and X-ray crystallography [, , ]. These techniques provide insights into the compound's structure, purity, and interactions.

A: Research on oligonucleotide synthesis explored alternative activating agents like mesitylene-2-sulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride []. The choice of the optimal reagent depends on the specific reaction and desired outcome.

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